![molecular formula C12H18N2O3 B2817691 Tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate CAS No. 1934805-27-2](/img/structure/B2817691.png)
Tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate” is a chemical compound with the molecular formula C11H16N2O3 . It is also known by other names such as “(3-Hydroxymethylpyridin-2-yl)carbamic acid tert-butyl ester” and "carbamic acid, N- [3- (hydroxymethyl)-2-pyridinyl]-, 1,1-dimethylethyl ester" .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate . Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the desired product .Molecular Structure Analysis
The molecular structure of “Tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate” consists of a pyridine ring attached to a carbamate group . The carbamate group is further attached to a tert-butyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate” include an average mass of 224.256 Da and a monoisotopic mass of 224.116089 Da .Scientific Research Applications
Synthesis of Ceftolozane
This compound is an important intermediate product in the synthesis of ceftolozane . Ceftolozane is a new intravenous fifth-generation cephalosporin antibiotic derived from the structural modification of FK518 . It has good tolerance, a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and strong antibacterial activity against Pseudomonas aeruginosa and multidrug-resistant Pseudomonas aeruginosa in in vivo and in vitro tests .
Synthesis of Other Compounds
The compound is used in the synthesis of other compounds such as tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
Precursor for Further Selective Derivations
Synthesis of N-Boc-protected Anilines
Tert-butyl carbamate was used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Synthesis of Various Carbamates
The compound is used in the synthesis of various carbamates, as indicated by the variety of carbamates available from Sigma-Aldrich .
Synthesis of Pyrazole Derivatives
The compound is used in the synthesis of pyrazole derivatives. Ethanol is used as a mild reagent to trap isocyanate intermediates in situ to form more stable pyrazole derivatives, thereby solving the problem of 5-aminopyrazole instability .
Future Directions
properties
IUPAC Name |
tert-butyl N-[[2-(hydroxymethyl)pyridin-4-yl]methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-7-9-4-5-13-10(6-9)8-15/h4-6,15H,7-8H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPWBRPUFZOZLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NC=C1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1934805-27-2 |
Source
|
Record name | tert-butyl N-{[2-(hydroxymethyl)pyridin-4-yl]methyl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.